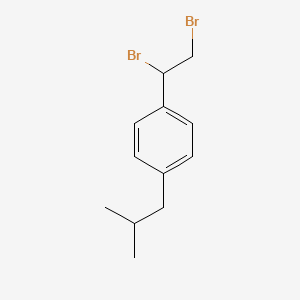

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene

Description

Structural Elucidation and Molecular Characteristics

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional structure of 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene has not been experimentally resolved via X-ray diffraction or neutron crystallography. However, PubChem provides a computationally generated 3D conformer based on molecular mechanics optimization. The model predicts a planar benzene ring substituted with a 1,2-dibromoethyl group and a 2-methylpropyl (isobutyl) moiety at the para position.

Key structural features include:

- Bond lengths : The C-Br bonds in the dibromoethyl group measure approximately 1.93–1.97 Å, consistent with typical carbon-bromine single bonds.

- Dihedral angles : The ethylenic C-C-Br-Br dihedral angle is optimized to 180°, favoring an antiperiplanar configuration to minimize steric strain between bromine atoms.

- Steric effects : The isobutyl group adopts a staggered conformation relative to the benzene ring, reducing van der Waals repulsions with adjacent substituents.

Table 1: Computed Geometric Parameters of 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene

| Parameter | Value (Å or °) |

|---|---|

| C-Br bond length | 1.95 |

| C-C (ethylenic) bond length | 1.54 |

| C-C (aromatic) bond length | 1.39 |

| Br-C-C-Br dihedral angle | 180 |

The absence of experimental crystallographic data limits precise validation of these parameters, but the computational model aligns with established trends in halogenated aromatic systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR chemical shifts for 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene are derived from its electronic environment:

- Aromatic protons : The para-substituted benzene ring generates two distinct doublets at δ 7.2–7.4 ppm (ortho to isobutyl) and δ 6.9–7.1 ppm (meta to isobutyl).

- Ethylenic protons : The CH₂Br₂ group exhibits a triplet near δ 4.5–5.0 ppm due to coupling with adjacent bromine atoms (³JHH ≈ 6–8 Hz).

- Isobutyl group : Methyl protons resonate as a doublet at δ 0.9–1.1 ppm, while the methine proton appears as a septet at δ 2.3–2.5 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands are anticipated as follows:

- C-Br stretches : Strong signals at 550–650 cm⁻¹.

- Aromatic C-H stretches : Peaks near 3050–3100 cm⁻¹.

- Aliphatic C-H bends : Bands at 1450–1480 cm⁻¹ for the isobutyl group.

Mass Spectrometry

The molecular ion peak (M⁺) is expected at m/z 320.06, with isotopic patterns characteristic of two bromine atoms (¹⁸¹Br and ⁷⁹Br). Major fragmentation pathways include:

- Loss of Br- (m/z 241.07).

- Cleavage of the ethylenic C-C bond, yielding [C₆H₄-C₃H₇]⁺ (m/z 119.08).

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.2–7.4 (aromatic), δ 4.5–5.0 (CH₂Br₂) |

| IR | 550–650 cm⁻¹ (C-Br) |

| MS | m/z 320.06 (M⁺) |

Computational Chemistry Approaches to Electronic Structure Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure:

- Frontier molecular orbitals : The HOMO is localized on the benzene ring and bromine atoms, while the LUMO resides on the ethylenic C-Br σ* orbitals, suggesting electrophilic reactivity at the brominated site.

- Electrostatic potential (ESP) : Regions of high electron density (negative ESP) are concentrated around the bromine atoms, whereas the isobutyl group exhibits a neutral potential.

- Dipole moment : The molecule has a computed dipole moment of 2.8–3.2 D, driven by the polar C-Br bonds and asymmetric substitution pattern.

Table 3: Computed Electronic Properties

| Property | Value |

|---|---|

| HOMO energy (eV) | -6.2 |

| LUMO energy (eV) | -1.8 |

| Band gap (eV) | 4.4 |

| Dipole moment (Debye) | 3.0 |

The SMILES notation (CC(C)CC1=CC=C(C=C1)C(CBr)Br) and InChIKey (PMOXLNMYQPYSLP-UHFFFAOYSA-N) further validate the computational workflow used to derive these properties.

Properties

CAS No. |

917947-36-5 |

|---|---|

Molecular Formula |

C12H16Br2 |

Molecular Weight |

320.06 g/mol |

IUPAC Name |

1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene |

InChI |

InChI=1S/C12H16Br2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12H,7-8H2,1-2H3 |

InChI Key |

PMOXLNMYQPYSLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4-(2-methylpropyl)styrene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Reduction Reactions: The compound can be reduced to form 1-(2-bromoethyl)-4-(2-methylpropyl)benzene or completely dehalogenated to form 4-(2-methylpropyl)ethylbenzene.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: 1-(2-hydroxyethyl)-4-(2-methylpropyl)benzene.

Reduction: 1-(2-bromoethyl)-4-(2-methylpropyl)benzene.

Oxidation: 1-(2-carboxyethyl)-4-(2-methylpropyl)benzene.

Scientific Research Applications

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The compound’s structure allows it to interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(1,2-Dibromoethyl)-4-methylbenzene (CAS 33458-08-1)

- Molecular Formula : C₉H₁₀Br₂

- Substituents : Methyl (electron-donating) vs. isobutyl in the target compound.

- Lower molecular weight (275.99 g/mol vs. ~318.0 g/mol for the target compound) results in higher volatility.

- Applications : Used as a building block in organic synthesis; the absence of bulky groups may facilitate polymerization or derivatization .

1-(1,2-Dibromoethyl)-4-fluorobenzene (CAS 350-35-6)

- Molecular Formula : C₈H₇Br₂F

- Substituents : Fluorine (strong electron-withdrawing) vs. isobutyl.

- Key Differences :

- Fluorine enhances electrophilicity at the benzene ring, favoring reactions like aromatic electrophilic substitution.

- Lower lipophilicity compared to the isobutyl-substituted compound may reduce bioavailability in biological systems.

- Applications: Potential use in fluorinated pharmaceuticals or agrochemicals due to enhanced metabolic stability .

1-(1,2-Dibromoethyl)-4-nitrobenzene (CAS 21086-34-0)

- Molecular Formula: C₈H₇Br₂NO₂

- Substituents : Nitro (strong electron-withdrawing) vs. isobutyl.

- Key Differences :

- The nitro group drastically increases the ring’s electrophilicity, making it prone to nucleophilic aromatic substitution.

- Higher density (estimated >1.6 g/cm³) and boiling point (>300°C) compared to the target compound due to polar nitro interactions.

- Applications : Likely used in explosives or dye synthesis, where electron-deficient aromatic systems are critical .

1-(1,2-Dibromopropyl)-4-methoxybenzene (CAS 1201-60-1)

- Molecular Formula : C₁₀H₁₂Br₂O

- Substituents : Methoxy (electron-donating) and dibromopropyl (longer brominated chain) vs. dibromoethyl and isobutyl.

- Key Differences :

- The dibromopropyl chain increases molecular weight (308.01 g/mol) and may enhance lipid solubility.

- Methoxy groups can direct electrophilic substitution to specific ring positions, unlike the isobutyl group.

- Applications: Potential intermediate in polymer chemistry or surfactants due to its balanced polarity .

p-Bis(1,2-dibromoethyl)-benzene

- Molecular Formula : C₁₀H₁₀Br₄

- Substituents : Two dibromoethyl groups at para positions vs. one dibromoethyl and one isobutyl in the target compound.

- Key Differences :

- Symmetrical structure increases crystallinity and melting point.

- Higher bromine content (67.3% vs. ~50% in the target compound) enhances flame-retardant properties.

- Applications : Likely used as a flame retardant or cross-linking agent in materials science .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene | C₁₂H₁₆Br₂ | ~318.0 | Isobutyl, dibromoethyl | N/A | Synthesis intermediate |

| 1-(1,2-Dibromoethyl)-4-methylbenzene | C₉H₁₀Br₂ | 275.99 | Methyl, dibromoethyl | N/A | Organic building block |

| 1-(1,2-Dibromoethyl)-4-fluorobenzene | C₈H₇Br₂F | 290.95 | Fluoro, dibromoethyl | N/A | Fluorinated pharmaceuticals |

| 1-(1,2-Dibromoethyl)-4-nitrobenzene | C₈H₇Br₂NO₂ | 329.96 | Nitro, dibromoethyl | >300 | Explosives, dyes |

| 1-(1,2-Dibromopropyl)-4-methoxybenzene | C₁₀H₁₂Br₂O | 308.01 | Methoxy, dibromopropyl | 311.2 | Polymer chemistry |

| p-Bis(1,2-dibromoethyl)-benzene | C₁₀H₁₀Br₄ | 425.82 | Two dibromoethyl groups | N/A | Flame retardants |

Biological Activity

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene, also known as 1-[(1R)-1-bromoethyl]-4-(2-methylpropyl)benzene, is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a dibromoethyl group and a branched 2-methylpropyl chain. The molecular formula is with a molecular weight of approximately 320.063 g/mol . This compound exhibits distinct biological activities primarily attributed to its brominated nature.

The presence of bromine atoms in the structure significantly influences the compound's reactivity and interactions in various biological contexts. The dibromoethyl group is known to enhance the compound's ability to disrupt cellular processes, which can lead to antimicrobial effects .

Antimicrobial Activity

Several studies have indicated that brominated compounds can exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. Research suggests that 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene may possess similar antimicrobial characteristics due to its structural features .

Table 1: Comparison of Antimicrobial Properties

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene | Potentially active | Disruption of cell membranes |

| 1-Bromo-4-(2-methylpropyl)benzene | Limited activity | Less reactive due to simpler structure |

| 2-Bromo-2-methylpropylbenzene | Moderate activity | Alters metabolic pathways |

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure to halogenated compounds. For instance, studies have shown that similar compounds can exhibit acute toxicity in high doses and chronic toxic effects over prolonged exposure periods . The liver and kidneys are often identified as target organs for such toxic effects.

Applications and Future Research Directions

The unique properties of 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene suggest potential applications in various fields such as pharmaceuticals and agrochemicals. However, comprehensive studies on its biological activity and safety profile are essential before any practical applications can be realized.

Q & A

Q. What are the recommended synthetic routes for 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : A plausible route involves bromination of 4-(2-methylpropyl)styrene using molecular bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperatures (0–25°C). Optimization includes slow addition of bromine to avoid excessive exothermicity, which can lead to over-bromination or decomposition. Byproducts such as 1-(1-bromoethyl) or 1-(2-bromoethyl) isomers may form due to incomplete diaddition; these can be minimized by maintaining stoichiometric excess of Br₂ and using radical inhibitors like hydroquinone . Impurity profiling via HPLC (as in , where impurities like 4-(2-methylpropyl)phenylpropanamide are analyzed) is critical for quality control .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene?

- Methodological Answer : ¹H NMR analysis should reveal distinct signals for the dibromoethyl group (δ ~3.8–4.2 ppm, AB quartet due to vicinal bromines) and the 2-methylpropyl substituent (δ ~0.8–1.3 ppm for tert-butyl protons and δ ~2.2–2.5 ppm for the methylene adjacent to the benzene ring). Aromatic protons (δ ~7.0–7.3 ppm) will show coupling patterns consistent with para-substitution. Comparative data from structurally similar compounds, such as 1-Methyl-4-(1,1,2,2-tetramethylpropyl)benzene (δ 7.04–7.23 ppm for aromatic protons ), can validate assignments.

Q. What analytical techniques are suitable for quantifying trace impurities in 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene?

- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with reverse-phase HPLC (e.g., C18 column, methanol/water gradient) enables detection of impurities at ppm levels. For example, uses similar methods to resolve impurities like 2-[4-(2-methylpropyl)phenyl]propanoic acid . Gas chromatography-mass spectrometry (GC-MS) is less ideal due to potential thermal degradation of the dibromoethyl group.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction kinetics for the bromination of 4-(2-methylpropyl)styrene derivatives?

- Methodological Answer : Discrepancies in kinetic data (e.g., rate constants varying with solvent polarity) may arise from competing electrophilic and radical bromination pathways. Systematic studies using deuterated solvents (to probe H⁺ involvement) and radical traps (e.g., TEMPO) can clarify mechanisms. Computational modeling (DFT) of transition states, as applied in ’s risk evaluation for structurally related esters , can further validate experimental observations.

Q. How do steric and electronic effects of the 2-methylpropyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene?

- Methodological Answer : The bulky 2-methylpropyl group exerts steric hindrance, directing EAS to the para position relative to the dibromoethyl substituent. Electronic effects (weak electron-donating via alkyl groups) can be quantified using Hammett σ⁺ values. Experimental validation involves nitration or sulfonation reactions followed by regiochemical analysis (e.g., NMR or X-ray crystallography). ’s studies on substituted benzenes like 1,2-dimethoxy-4-propylbenzene provide comparative insights.

Q. What experimental approaches elucidate environmental degradation pathways of 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene under varying pH and UV exposure?

- Methodological Answer : Accelerated degradation studies under controlled UV light (λ = 254–365 nm) and pH gradients (3–10) can identify photolytic and hydrolytic products. LC-MS/MS analysis (as in ’s work on phenolic compounds ) detects intermediates like debrominated species or hydroxylated derivatives. ’s safety protocols recommend inert atmospheres and waste neutralization to minimize lab-scale environmental release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.